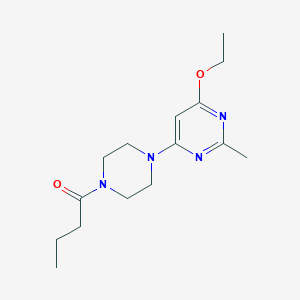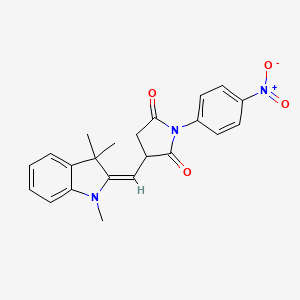
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is one of the simplest heterocyclic systems and is found in nature as part of several alkaloid compounds . Both natural and especially unnatural piperidine derivatives present interesting pharmacological properties .
Synthesis Analysis
Piperidine derivatives, namely, N-acylpiperidine, α-cyanopiperidines and piperidones are extremely useful and versatile intermediates in organic synthesis . An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides mediated by triflic acid in good yields with separable Z/E isomers within a short reaction time has been demonstrated .Molecular Structure Analysis
From a structural viewpoint, the conformation of piperidine has been the subject of one of the fiercest controversies in structural organic chemistry in the last few years . As a result of the combined use of several spectroscopic techniques, the conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis
The reaction involves the initial formation of the pyrrolidin-3-ylidenemethylium carbocation via the Prins cyclization reaction followed by the Ritter reaction to produce N-(pyrrolidine-3-ylidenemethyl)acetamides .Scientific Research Applications
Cytochrome P450 Enzymes and Metabolism
The study by Hvenegaard et al. (2012) investigates the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the roles of various cytochrome P450 enzymes in its metabolism. This research highlights the compound's transformation into metabolites via enzymatic pathways, emphasizing the significance of these enzymes in drug metabolism and the potential for compounds like 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine in pharmacological research (Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).
Synthesis and Biological Activities
Karaman et al. (2016) detail the synthesis of sulfonyl hydrazone compounds featuring piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity. This research underscores the structural significance of sulfonyl and piperidine moieties in designing compounds with potential therapeutic applications (Karaman, E. E. Oruç-Emre, Y. Sıcak, Berna Çatıkkaş, A. Karaküçük-Iyidoğan, M. Öztürk, 2016).
Serotonin Receptor Agonism
Sonda et al. (2004) explore benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. Their work contributes to understanding the pharmacological properties of these compounds, suggesting their potential in developing novel prokinetic agents with specific receptor targets (Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Antimicrobial Activity
Vinaya et al. (2009) synthesize and evaluate the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. Their findings highlight the influence of structural modifications on antimicrobial efficacy, contributing to agricultural and pharmaceutical research (Vinaya, R. Kavitha, C. Ananda Kumar, S. Benaka Prasad, S. Chandrappa, S. Deepak, S. Nanjunda Swamy, S. Umesha, K. Rangappa, 2009).
Mechanism of Action
Target of Action
The compound “4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine” is a piperidine derivative. Piperidine is a key structural motif in various alkaloids and a variety of compounds studied in medicinal chemistry . The specific targets of this compound would depend on its specific structure and functional groups, which would need to be determined through experimental studies.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Piperidine derivatives are known to exhibit various biological activities , so this compound could potentially affect a variety of biochemical pathways.
Properties
IUPAC Name |
4-benzylsulfonyl-1-cyclopropylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZONNMQIMYRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)

![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)
![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)
![2-[3-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2576290.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2576292.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
